N,N-Dimethyl-3-(2-methylphenyl)-propanamide
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Overview
Description
N,N-Dimethyl-3-(2-methylphenyl)-propanamide is an organic compound belonging to the amide class It is characterized by the presence of a dimethylamino group attached to a propanamide backbone, with a 2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(2-methylphenyl)-propanamide typically involves the reaction of 2-methylphenylacetic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Activation of 2-methylphenylacetic acid with DCC to form an active ester intermediate.
Step 2: Nucleophilic attack by dimethylamine on the activated ester to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(2-methylphenyl)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can yield the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dimethyl-3-(2-methylphenyl)propanamine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N,N-Dimethyl-3-(2-methylphenyl)-propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(2-methylphenyl)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMAc)
- N,N-Dimethylbenzamide
Uniqueness
N,N-Dimethyl-3-(2-methylphenyl)-propanamide is unique due to the presence of the 2-methylphenyl substituent, which imparts distinct steric and electronic properties. This differentiates it from other dimethylamides, such as DMF and DMAc, which lack the aromatic substituent. The unique structure of this compound can lead to different reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N,N-dimethyl-3-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-6-4-5-7-11(10)8-9-12(14)13(2)3/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADRTOUFUCREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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